molecular formula C15H19N3O B5062301 N-(1,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

N-(1,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea

Cat. No. B5062301
M. Wt: 257.33 g/mol
InChI Key: GOHHMTZBLUWLEP-UHFFFAOYSA-N
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Description

“N-(1,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” is likely a derivative of carbazole and urea. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring . Urea is an organic compound with two amine groups joined by a carbonyl functional group .


Molecular Structure Analysis

The molecular structure of “N-(1,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” would likely consist of a carbazole moiety with a urea functional group attached. The exact structure would depend on the positions of the methyl groups and the urea group on the carbazole ring .


Chemical Reactions Analysis

Carbazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The reactivity of “N-(1,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” would likely be influenced by the presence and position of the methyl and urea groups.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some carbazole derivatives are used in the production of dyes and pharmaceuticals, where they interact with other molecules in specific ways .

Future Directions

The future directions for research into “N-(1,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea” and similar compounds could include the development of new synthetic methods, exploration of their reactivity, and investigation of their potential applications in areas such as materials science, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

(1,6-dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-5-6-12-11(8-9)10-4-3-7-15(2,13(10)17-12)18-14(16)19/h5-6,8,17H,3-4,7H2,1-2H3,(H3,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHMTZBLUWLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3(C)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,6-Dimethyl-2,3,4,9-tetrahydrocarbazol-1-yl)urea

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